molecular formula C10H13NO2 B6617104 3-hydroxy-4-(propan-2-yl)benzamide CAS No. 1243361-04-7

3-hydroxy-4-(propan-2-yl)benzamide

Cat. No.: B6617104
CAS No.: 1243361-04-7
M. Wt: 179.22 g/mol
InChI Key: QZNSQZDQRWNUOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-4-(propan-2-yl)benzamide is a benzamide derivative characterized by a hydroxyl (-OH) group at the 3-position and an isopropyl (propan-2-yl) group at the 4-position of the benzene ring. Benzamides, in general, are aromatic compounds with a carboxamide (-CONH₂) functional group, often studied for their diverse pharmacological and material science applications.

Properties

IUPAC Name

3-hydroxy-4-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-6(2)8-4-3-7(10(11)13)5-9(8)12/h3-6,12H,1-2H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNSQZDQRWNUOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation and Protection

The synthesis begins with 3-hydroxybenzoic acid , where the hydroxyl group is protected to prevent undesired side reactions. Silane-based protecting groups (e.g., triisopropylsilyl chloride) are preferred due to their stability under Lewis acidic conditions.

Procedure :

  • Protect the hydroxyl group using triisopropylsilyl chloride (TIPSCl) in dichloromethane with imidazole as a base.

  • Perform Friedel-Crafts alkylation with isopropyl chloride and aluminum trichloride (AlCl₃) in anhydrous dichloromethane at 0–25°C.

Key Observations :

  • The silyl ether directs electrophilic substitution to the para position (C4), enabling regioselective isopropyl introduction.

  • Reaction yields range from 65–75% , contingent on stoichiometric control of AlCl₃.

Deprotection and Amidation

Post-alkylation, the silyl protecting group is removed using tetrabutylammonium fluoride (TBAF), yielding 3-hydroxy-4-isopropylbenzoic acid. Subsequent amidation proceeds via acid chloride formation:

  • Treat the carboxylic acid with thionyl chloride (SOCl₂) to generate the acyl chloride.

  • React with aqueous ammonia in tetrahydrofuran (THF) at −20°C to prevent over-hydrolysis.

Optimization Data :

StepReagents/ConditionsYield (%)Reference
Silyl ProtectionTIPSCl, imidazole, CH₂Cl₂89
Friedel-CraftsiPrCl, AlCl₃, 0°C → 25°C73
DeprotectionTBAF, THF92
AmidationSOCl₂, NH₃ (aq), −20°C68

Grignard Reagent-Mediated Coupling

Synthesis of 4-Isopropyl-3-Methoxybenzaldehyde

This route employs a Grignard reagent to install the isopropyl group on a methoxy-protected benzaldehyde precursor:

  • Formylation : Protect 3-hydroxybenzaldehyde as its methyl ether using methyl iodide and potassium carbonate.

  • Grignard Addition : React 3-methoxybenzaldehyde with isopropylmagnesium chloride (iPrMgCl·LiCl) in THF at −78°C.

Mechanistic Insight :

  • The Grignard reagent adds to the aldehyde carbonyl, forming a secondary alcohol.

  • Acidic workup (sat. NH₄Cl) yields 4-isopropyl-3-methoxybenzyl alcohol, which is oxidized to the corresponding ketone using pyridinium chlorochromate (PCC).

Hydroxyl Group Introduction and Amidation

  • Demethylation : Treat the methoxy-protected ketone with boron tribromide (BBr₃) in CH₂Cl₂ at −78°C to restore the hydroxyl group.

  • Oxidation and Amidation : Convert the ketone to the carboxylic acid via Jones oxidation, followed by SOCl₂-mediated amidation.

Yield Comparison :

StepConditionsYield (%)Reference
Grignard AdditioniPrMgCl·LiCl, THF, −78°C81
OxidationPCC, CH₂Cl₂76
DemethylationBBr₃, CH₂Cl₂, −78°C88

Direct Amidation of 3-Hydroxy-4-Isopropylbenzoic Acid

Carboxylic Acid Activation

The most straightforward route involves converting pre-synthesized 3-hydroxy-4-isopropylbenzoic acid to its amide. Critical steps include:

  • Acid Chloride Formation : React the acid with excess thionyl chloride (SOCl₂) under reflux.

  • Ammonolysis : Add concentrated aqueous ammonia dropwise to the acid chloride in THF at −20°C.

Challenges :

  • Competitive hydrolysis of the acid chloride necessitates anhydrous conditions.

  • Low temperatures (−20°C) minimize byproduct formation.

Alternative Amidation Methods

Uronic Acid Coupling :

  • Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF to activate the carboxylic acid.

  • React with ammonium chloride at room temperature for 12 hours.

Comparative Efficiency :

MethodConditionsYield (%)Purity
SOCl₂/NH₃THF, −20°C6895%
EDC/HOBtDMF, rt7298%

Purification and Characterization

Chromatographic Techniques

Final purification employs flash chromatography with ethyl acetate/hexane gradients (20–50% EtOAc). Silica gel (230–400 mesh) ensures separation of regioisomers.

Spectroscopic Validation

  • ¹H NMR : Key signals include a singlet for the amide proton (δ 6.8–7.1 ppm), hydroxyl proton (δ 5.2 ppm, broad), and isopropyl methyl groups (δ 1.2–1.4 ppm).

  • IR Spectroscopy : Stretches at 1650 cm⁻¹ (amide C=O) and 3200–3400 cm⁻¹ (N-H/O-H) .

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-4-(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The amide group can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of 3-hydroxy-4-(propan-2-yl)benzoic acid.

    Reduction: Formation of 3-hydroxy-4-(propan-2-yl)benzylamine.

    Substitution: Formation of halogenated derivatives such as 3-hydroxy-4-(propan-2-yl)bromobenzamide.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
Research indicates that 3-hydroxy-4-(propan-2-yl)benzamide derivatives can act as effective pharmacological agents. They have shown potential in the treatment of various conditions due to their ability to modulate biological pathways. Specifically, compounds in this class have been investigated for their roles as beta-secretase inhibitors, which are crucial in the development of treatments for Alzheimer's disease. This is due to their ability to inhibit the cleavage of amyloid precursor protein, thus reducing amyloid-beta peptide formation .

Case Studies
A notable study focused on the synthesis of various benzamide derivatives, including 3-hydroxy-4-(propan-2-yl)benzamide, highlighted their efficacy against neurodegenerative diseases. The derivatives were tested for their ability to cross the blood-brain barrier and demonstrated significant neuroprotective effects in vitro and in vivo models .

Drug Formulation

Stability and Solubility
The compound's structural features contribute to its stability and solubility profiles, making it a candidate for drug formulation. Its solubility parameters are critical for oral bioavailability, which has been characterized in various studies. For instance, the predicted collision cross-section values indicate favorable interactions with biological membranes, enhancing its potential as a drug candidate .

Formulation Studies
Formulation studies have explored the use of 3-hydroxy-4-(propan-2-yl)benzamide in combination therapies. When combined with other active pharmaceutical ingredients (APIs), it has shown improved therapeutic outcomes by enhancing the solubility and bioavailability of poorly soluble drugs .

Mechanism of Action

The mechanism of action of 3-hydroxy-4-(propan-2-yl)benzamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with biological macromolecules, influencing their activity. The isopropyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-hydroxy-4-(propan-2-yl)benzamide with structurally related benzamide derivatives, emphasizing substituent effects, molecular properties, and research findings:

Compound Substituents Molecular Weight Key Properties/Findings Reference
3-Hydroxy-4-(propan-2-yl)benzamide - 3-OH, 4-isopropyl 193.23* Hypothesized enhanced polarity (hydroxyl) and lipophilicity (isopropyl)
(R)-N-(1-((4-Fluorobenzyl)(methyl)amino)propan-2-yl)-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide (19) - 4-CF₃-oxadiazole, fluorobenzylamine side chain 419.41 High enantiomeric excess (96% ee), 95% purity; potential CNS activity due to fluorinated groups
N-[3-Methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-3-propoxybenzamide - 3-propoxy, coumarin moiety 413.47 Coumarin-linked benzamide; likely fluorescent properties and photostability
(5-(3-Hydroxyquinoxalin-2-yl)-1,3,4-thiadiazol-2-yl)benzamides - Thiadiazole-quinoxaline hybrid ~350–400† Antimicrobial activity reported; thiadiazole enhances electron-withdrawing capacity
4-[3-(Propan-2-yl)-1H-pyrazol-1-yl]benzaldehyde - Pyrazole ring, isopropyl group 214.27 Intermediate for benzamide synthesis; 95% purity
(R)-N-(1-(Benzyl(methyl)amino)propan-2-yl)-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide - CF₃-oxadiazole, benzylmethylamine side chain 418.41 Solid form, predicted pKa 12.83; potential protease inhibition

*Calculated based on formula C₁₀H₁₃NO₂. †Estimated from analogous structures.

Key Observations:

Substituent Effects on Polarity and Solubility: The hydroxyl group in 3-hydroxy-4-(propan-2-yl)benzamide increases polarity compared to non-hydroxylated analogs like the coumarin-linked benzamide (MW 413.47) . However, the isopropyl group introduces steric bulk and lipophilicity, contrasting with the trifluoromethyl-oxadiazole group in compound 19, which enhances electronegativity and metabolic stability . Methoxy or propoxy substituents (e.g., 3-propoxybenzamide derivatives) further reduce solubility in aqueous media but improve membrane permeability .

Biological and Functional Implications: Fluorinated and trifluoromethylated benzamides (e.g., compounds 19 and 17) exhibit high enantiomeric purity and are often explored for CNS-targeted therapies due to their ability to cross the blood-brain barrier . Hybrid structures, such as thiadiazole-quinoxaline benzamides, demonstrate antimicrobial activity, attributed to the electron-deficient thiadiazole ring interacting with bacterial enzymes .

Synthetic Considerations :

  • The synthesis of 3-hydroxy-4-(propan-2-yl)benzamide likely involves condensation of 4-isopropylsalicylic acid with an amine source, analogous to hydrazide formation routes described for related compounds .
  • High-purity intermediates like 4-[3-(propan-2-yl)-1H-pyrazol-1-yl]benzaldehyde (95% purity) are critical for achieving well-defined final products .

Biological Activity

3-Hydroxy-4-(propan-2-yl)benzamide, also known as isopropyl salicylamide, is an organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C10_{10}H13_{13}NO2_2
CAS Number: 1243361-04-7
SMILES Notation: CC(C)C1=C(C=C(C=C1)C(=O)N)O
InChI Key: QZNSQZDQRWNUOY-UHFFFAOYSA-N

The compound features a hydroxyl group and an amide functional group, which are pivotal for its biological activity. The presence of the isopropyl group may influence its lipophilicity and interaction with biological membranes.

Antimicrobial Activity

Research has indicated that 3-hydroxy-4-(propan-2-yl)benzamide exhibits antimicrobial properties. A study evaluated various benzylated intermediates and their derivatives against common pathogens, including Staphylococcus aureus and Mycobacterium tuberculosis. The results demonstrated that certain derivatives showed significant antimicrobial activity, suggesting a potential application in treating bacterial infections .

CompoundMIC (μM)Activity
3-Hydroxy-4-(propan-2-yl)benzamideTBDAntimicrobial

Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects. Its mechanism of action involves the inhibition of specific enzymes associated with inflammatory pathways. For instance, it may inhibit phospholipase A2, which plays a crucial role in the inflammatory response . This suggests that 3-hydroxy-4-(propan-2-yl)benzamide could be beneficial in developing anti-inflammatory drugs.

The biological activity of 3-hydroxy-4-(propan-2-yl)benzamide is believed to stem from its ability to interact with various molecular targets. The compound may act as an enzyme inhibitor, affecting pathways involved in inflammation and microbial resistance. Its structural features allow it to bind effectively to target sites, modulating enzyme activity and influencing cellular responses.

Case Studies and Research Findings

  • Antimicrobial Efficacy : In vitro studies have shown that derivatives of 3-hydroxy-4-(propan-2-yl)benzamide possess varying degrees of antimicrobial activity against Gram-positive bacteria. For example, certain diamides derived from this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.070 to 8.95 μM against Staphylococcus aureus .
  • Cytotoxicity Assessment : The cytotoxicity of 3-hydroxy-4-(propan-2-yl)benzamide was evaluated using human monocytic leukemia cell lines. The findings indicated that while some derivatives were inactive, others displayed significant cytotoxic effects at specific concentrations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.